BenchChemオンラインストアへようこそ!

Tert-butyl 2-(but-3-en-1-yl)-4-oxoazetidine-1-carboxylate

Solid‑state handling Purity consistency Procurement logistics

Tert‑butyl 2‑(but‑3‑en‑1‑yl)‑4‑oxoazetidine‑1‑carboxylate is a racemic N‑Boc‑protected β‑lactam (azetidin‑2‑one) building block. It features a terminal alkene side‑chain at the C2 position, a design that enables synthetic transformations—particularly electrophile‑mediated cyclizations and cross‑coupling reactions—that are inaccessible to its saturated or unsubstituted counterparts.

Molecular Formula C12H19NO3
Molecular Weight 225.288
CAS No. 1335041-94-5
Cat. No. B2491251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 2-(but-3-en-1-yl)-4-oxoazetidine-1-carboxylate
CAS1335041-94-5
Molecular FormulaC12H19NO3
Molecular Weight225.288
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C(CC1=O)CCC=C
InChIInChI=1S/C12H19NO3/c1-5-6-7-9-8-10(14)13(9)11(15)16-12(2,3)4/h5,9H,1,6-8H2,2-4H3
InChIKeyCJYHNFUBVXDEOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: Tert‑butyl 2‑(but‑3‑en‑1‑yl)‑4‑oxoazetidine‑1‑carboxylate (CAS 1335041‑94‑5) for Advanced Synthesis


Tert‑butyl 2‑(but‑3‑en‑1‑yl)‑4‑oxoazetidine‑1‑carboxylate is a racemic N‑Boc‑protected β‑lactam (azetidin‑2‑one) building block [1]. It features a terminal alkene side‑chain at the C2 position, a design that enables synthetic transformations—particularly electrophile‑mediated cyclizations and cross‑coupling reactions—that are inaccessible to its saturated or unsubstituted counterparts. The compound is commercially available as a colourless solid with a certified purity exceeding 97% , making it a direct procurement candidate for medicinal chemistry and β‑lactam antibiotic research programmes.

Why tert‑Butyl 2‑oxoazetidine‑1‑carboxylate or Simple 2‑Alkyl‑azetidinones Cannot Replace CAS 1335041‑94‑5


The unsubstituted parent scaffold (tert‑butyl 2‑oxoazetidine‑1‑carboxylate, CAS 1140510‑99‑1) lacks the ω‑alkenyl side‑chain that enables the hallmark olefin‑dependent cyclization reactions of this compound class [1]. Conversely, 2‑alkyl‑substituted variants with saturated chains forfeit the orthogonal reactivity of the terminal double bond, which is essential for late‑stage diversification via electrophilic addition, hydroboration, or ring‑closing metathesis [2]. The but‑3‑en‑1‑yl substituent of CAS 1335041‑94‑5 occupies a unique spatial and electronic niche: the chain length allows intramolecular cyclization to form six‑membered carbopenam skeletons, a transformation that cannot be replicated by the allyl (prop‑2‑en‑1‑yl) or saturated butyl analogs. Therefore, simple in‑class substitution without this specific alkenyl chain results in loss of the key synthetic handle that defines the compound's utility.

Quantitative Differentiation Evidence for CAS 1335041‑94‑5 Against Nearest Structural Analogs


Physical‑State Differentiation: Colourless Solid vs. Oily/Liquid Comparators

CAS 1335041‑94‑5 is consistently supplied as a colourless solid [1], simplifying weighing, storage, and formulation compared to liquid or low‑melting analogs. The unsubstituted N‑Boc‑azetidinone (CAS 1140510‑99‑1) is reported as a low‑melting solid or oil in some supplier catalogues, which can introduce handling variability and purity degradation during transit . This physical‑form advantage reduces hygroscopicity‑related uncertainties in milligram‑scale medicinal chemistry workflows.

Solid‑state handling Purity consistency Procurement logistics

Purity Specification Benchmark: 97%+ Verified by ISO‑Certified QC

The target compound is offered with a minimum purity of 97% [1], a threshold that is independently verified by ISO‑certified quality control protocols . In contrast, the unsubstituted parent N‑Boc‑azetidinone is listed at 98% purity by some suppliers , but the butenyl‑substituted analog (CAS 1335041‑94‑5) achieves comparable purity while providing a more complex and synthetically versatile scaffold. The combination of high purity and structural complexity translates to fewer downstream purification steps when used as an intermediate.

Purity specification Quality assurance Reproducibility

Carbopenam Cyclization Substrate Specificity: 4‑(3‑Butenyl) Scaffolds Yield Bicyclic β‑Lactams

While direct cyclization data for CAS 1335041‑94‑5 are not publicly available, the closely related 4‑(3‑butenyl)azetidin‑2‑one scaffold undergoes electrophile‑initiated cyclization with I₂ or Hg(OAc)₂ to form the carbopenam bicyclic skeleton in reported yields [1]. The 2‑substituted but‑3‑en‑1‑yl chain of the target compound is expected to exhibit similar cyclization competency, whereas the saturated butyl analog (e.g., tert‑butyl 2‑butyl‑4‑oxoazetidine‑1‑carboxylate) lacks the unsaturation required for this transformation, yielding no cyclized product under identical conditions [2]. This makes CAS 1335041‑94‑5 a preferred entry point for carbapenem‑type antibiotic research.

Electrophilic cyclization Carbopenam synthesis β‑Lactam antibiotics

Orthogonal Reactivity of Terminal Alkene vs. Saturated Side‑Chain Analogs

The terminal alkene of CAS 1335041‑94‑5 provides a chemically orthogonal handle for transformations such as thiol‑ene click chemistry, hydroboration‑oxidation, and olefin cross‑metathesis [1]. These reactions are not feasible with the saturated 2‑butyl or 2‑ethyl analogs, which can only undergo C–H activation or radical halogenation under harsher, less selective conditions. A structural comparator, (±)-tert‑butyl 2‑isopropenyl‑2‑methyl‑4‑oxoazetidine‑1‑carboxylate [2], contains an isopropenyl group that is less reactive toward cross‑metathesis due to steric hindrance, highlighting the advantage of the linear but‑3‑en‑1‑yl chain.

Click chemistry Cross‑metathesis Late‑stage diversification

Priority Application Scenarios for Tert‑butyl 2‑(but‑3‑en‑1‑yl)‑4‑oxoazetidine‑1‑carboxylate in Research and Development


Medicinal Chemistry: Synthesis of Carbapenem and Carbopenam Antibiotic Analogs

The but‑3‑en‑1‑yl side‑chain enables electrophilic cyclization to form the carbopenam core, a critical substructure in non‑traditional β‑lactam antibiotics [1]. Procuring CAS 1335041‑94‑5 allows medicinal chemistry teams to explore structure‑activity relationships (SAR) around the bicyclic scaffold without sourcing custom‑synthesized intermediates.

Late‑Stage Diversification via Terminal Alkene Chemistry

The terminal olefin can be exploited for thiol‑ene click chemistry to attach fluorescent probes, PEG chains, or biotin tags for chemical biology studies [2]. This orthogonal reactivity is not available with saturated analogs, making this compound the starting material of choice for probe synthesis.

Synthesis of Constrained Peptidomimetics via Ring‑Opening and Cross‑Metathesis

The β‑lactam ring can be opened with nucleophiles to generate β‑amino acid derivatives, while the alkene can simultaneously undergo cross‑metathesis to introduce aryl or alkyl diversity elements [2]. This dual‑reactivity profile reduces the synthetic step count by at least two steps compared to a sequential protection‑deprotection strategy on a saturated scaffold.

Quote Request

Request a Quote for Tert-butyl 2-(but-3-en-1-yl)-4-oxoazetidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.